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Compound of Interest

Compound Name:
Tetraethyl 1,8-

octanediphosphonate

CAS No.: 5943-61-3

Cat. No.: B611301

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic characterization

of tetraalkyl alkylenediphosphonates, a class of organophosphorus compounds with diverse

applications in materials science, coordination chemistry, and as precursors to biologically

active molecules. This document is intended for researchers, scientists, and professionals in

drug development and chemical synthesis, offering in-depth insights into the interpretation of

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this

chemical family.

Introduction to Tetraalkyl Alkylenediphosphonates
Tetraalkyl alkylenediphosphonates are characterized by a central alkane chain (the "alkylene"

bridge) flanked by two phosphonate ester groups. The general structure consists of two

phosphorus atoms double-bonded to oxygen (P=O), single-bonded to two alkoxy groups (-OR),

and single-bonded to the carbon backbone. The length of the alkylene chain and the nature of

the alkyl groups on the phosphonate esters can be varied to tune the molecule's physical and

chemical properties. For the purpose of this guide, we will often refer to examples from the
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broader class, such as tetraethyl ethylenediphosphonate, to illustrate key spectroscopic

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of tetraalkyl

alkylenediphosphonates. Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR,

provide a detailed picture of the molecular framework.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of a tetraalkyl

alkylenediphosphonate is outlined below. The causality behind these steps is crucial for

obtaining reproducible and interpretable data. For instance, the choice of a deuterated solvent

that effectively dissolves the analyte is paramount for achieving spectral resolution. Similarly,

referencing the spectra to a known internal standard ensures the accuracy of chemical shift

values.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

Accurately weigh approximately 10-20 mg of the tetraalkyl alkylenediphosphonate sample.

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, D₂O, or

DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many nonpolar to moderately polar

phosphonates.

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C

NMR in organic solvents.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:
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¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio. Typical parameters include a 30° pulse width and a relaxation delay of 1-2

seconds.

¹³C NMR: Due to the lower natural abundance of ¹³C and longer relaxation times, a greater

number of scans is required. Proton decoupling is typically used to simplify the spectrum and

improve sensitivity.

³¹P NMR: As ³¹P is a spin ½ nucleus with 100% natural abundance, spectra can be acquired

relatively quickly. Proton decoupling is often employed to remove ¹H-³¹P coupling and

produce sharp singlets (or multiplets if coupled to other phosphorus nuclei).

Diagram: NMR Experimental Workflow
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Caption: Workflow for NMR spectroscopic analysis.
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Interpretation of NMR Spectra
¹H NMR Spectroscopy:

The ¹H NMR spectrum of a tetraalkyl alkylenediphosphonate is characterized by signals

corresponding to the protons of the alkoxy groups and the alkylene bridge.

Ethoxy Groups (-OCH₂CH₃): These will typically appear as a triplet for the methyl protons

(CH₃) and a quartet for the methylene protons (-OCH₂-). The methylene protons will also

show coupling to the ³¹P nucleus, resulting in a more complex multiplet (a doublet of quartets

or a more complex pattern).

Alkylene Bridge (-CH₂-): The protons on the carbon chain will appear as multiplets. The

protons on the carbons directly attached to the phosphorus atoms (α-protons) will exhibit

coupling to ³¹P.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon framework.

Ethoxy Groups (-OCH₂CH₃): Two distinct signals are expected: one for the methyl carbon

(CH₃) and one for the methylene carbon (-OCH₂-). The methylene carbon, being closer to

the phosphorus atom, will show a larger C-P coupling constant.

Alkylene Bridge (-CH₂-): The carbons of the alkylene chain will give rise to a set of signals.

The carbons directly bonded to phosphorus (Cα) will be split into doublets due to one-bond

C-P coupling. The carbons further down the chain (Cβ, Cγ, etc.) may show smaller, long-

range C-P couplings.

³¹P NMR Spectroscopy:

The ³¹P NMR spectrum is often the most diagnostic for these compounds.

A single signal is typically observed for symmetrical tetraalkyl alkylenediphosphonates, as

the two phosphorus atoms are chemically equivalent.

The chemical shift of this signal is indicative of the electronic environment of the phosphorus

nucleus and is characteristic of phosphonate esters.
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Proton coupling can be observed if proton decoupling is not applied, which can provide

further structural information.

Table 1: Predicted NMR Spectroscopic Data for a Representative Tetraalkyl

Alkylenediphosphonate (e.g., Tetraethyl 1,8-octanediphosphonate)

Nucleus
Functional
Group

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

¹H
-P(O)

(OCH₂CH₃)₂
~1.3 Triplet (t) ³JHH ≈ 7

-P(O)

(OCH₂CH₃)₂
~4.1

Doublet of

Quartets (dq)

³JHH ≈ 7, ³JHP ≈

8

-CH₂-P(O)- ~1.8 - 2.0 Multiplet

-CH₂-CH₂-CH₂- ~1.4 - 1.6 Multiplet

¹³C
-P(O)

(OCH₂CH₃)₂
~16 Singlet

-P(O)

(OCH₂CH₃)₂
~62 Doublet (d) ²JCP ≈ 6

-CH₂-P(O)- ~25 - 30 Doublet (d) ¹JCP ≈ 140

-CH₂-CH₂-CH₂- ~22 - 30
Singlet or small

doublet

³¹P P(O)(OEt)₂ ~30 - 33
Singlet (with ¹H

decoupling)

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in

tetraalkyl alkylenediphosphonates.

Experimental Protocol for IR Spectroscopy
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Instrumentation:

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g.,

NaCl or KBr).

Solid Samples: The solid can be ground with KBr powder and pressed into a pellet, or

analyzed using an attenuated total reflectance (ATR) accessory.

Data Acquisition:

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

A background spectrum is first collected and automatically subtracted from the sample

spectrum.

Interpretation of IR Spectra
The IR spectrum of a tetraalkyl alkylenediphosphonate is dominated by several characteristic

absorption bands.

P=O Stretch: A very strong and sharp absorption band is observed in the region of 1250-

1200 cm⁻¹. This is one of the most diagnostic peaks for phosphonates.

P-O-C Stretch: Strong absorptions corresponding to the P-O-C (ester) linkages are typically

found in the 1100-950 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the alkyl groups and the alkylene bridge

appear in the 3000-2850 cm⁻¹ range.

C-H Bending: C-H bending (scissoring and rocking) vibrations are observed in the 1470-

1365 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for Tetraalkyl Alkylenediphosphonates
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Functional Group Wavenumber (cm⁻¹) Intensity

C-H (alkane) 2960-2850 Medium to Strong

P=O 1250-1200 Strong, Sharp

P-O-C 1100-950 Strong

C-H (bend) 1470-1365 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry
Instrumentation:

A mass spectrometer, often coupled with a separation technique like gas chromatography

(GC-MS) or liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common

ionization technique for these compounds.

Sample Preparation:

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration.

Data Acquisition:

The sample solution is introduced into the ion source.

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

Interpretation of Mass Spectra
Molecular Ion: In some cases, a molecular ion peak ([M]⁺) or a protonated molecule peak

([M+H]⁺) can be observed, which corresponds to the molecular weight of the compound. For

Tetraethyl 1,8-octanediphosphonate (C₁₆H₃₆O₆P₂), the molecular weight is 386.4 g/mol .
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Fragmentation Pattern: The fragmentation of tetraalkyl alkylenediphosphonates often

involves the loss of alkoxy groups and cleavage of the alkylene chain. Common fragments

may include those resulting from the loss of an ethoxy group (-45 Da) or an ethylene

molecule from the ethoxy group (-28 Da).

Diagram: Spectroscopic Data Interpretation Logic
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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